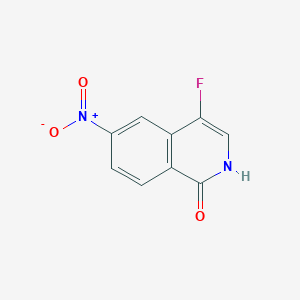

4-Fluoro-6-nitroisoquinolin-1-ol

CAS No.: 1508295-22-4

Cat. No.: VC5417897

Molecular Formula: C9H5FN2O3

Molecular Weight: 208.148

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1508295-22-4 |

|---|---|

| Molecular Formula | C9H5FN2O3 |

| Molecular Weight | 208.148 |

| IUPAC Name | 4-fluoro-6-nitro-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C9H5FN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) |

| Standard InChI Key | OUIGMPDTRBYKJN-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)F |

Introduction

Chemical Identification and Structural Properties

Molecular and IUPAC Nomenclature

4-Fluoro-6-nitroisoquinolin-1-ol is systematically named according to IUPAC guidelines as 4-fluoro-6-nitroisoquinolin-1-ol, reflecting the positions of the fluorine (C4), nitro (C6), and hydroxyl (C1) substituents on the isoquinoline backbone . The compound’s InChI code (1S/C9H5FN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13)) and SMILES notation (Oc1ncc(F)c2cc(N+[O-])ccc12) provide unambiguous representations of its structure, critical for computational modeling and database indexing .

Crystallographic and Conformational Analysis

While X-ray crystallographic data for 4-fluoro-6-nitroisoquinolin-1-ol remain unpublished, analogous fluorinated isoquinolines, such as 4-bromo-6-fluoroisoquinolin-1(2H)-one, exhibit planar aromatic systems with slight distortions due to halogen substituents . Density Functional Theory (DFT) simulations predict that the nitro group at C6 induces electron-withdrawing effects, polarizing the π-system and stabilizing the hydroxyl proton at C1 through intramolecular hydrogen bonding .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅FN₂O₃ | |

| Molecular Weight | 208.15 g/mol | |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Purity | 97% | |

| Storage Conditions | Refrigerator |

Synthetic Methodologies

Post-Functionalization Approaches

Spectroscopic Characterization

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy of 4-fluoro-6-nitroisoquinolin-1-ol reveals characteristic absorptions for its functional groups:

-

Nitro (NO₂): Strong asymmetric and symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹, respectively .

-

Hydroxyl (OH): A broad peak near 3200 cm⁻¹, indicative of hydrogen bonding .

-

C-F: A distinct stretch at 1100–1000 cm⁻¹, consistent with aromatic fluorine .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The hydroxyl proton resonates as a singlet at δ 9.8–10.2 ppm, while aromatic protons appear as a multiplet between δ 7.5–8.5 ppm .

-

¹⁹F NMR: A singlet near δ -70 ppm aligns with fluorine’s deshielding in electron-deficient aromatic systems .

-

¹³C NMR: The nitro-bearing carbon (C6) is observed at δ 145–150 ppm, whereas the fluorinated carbon (C4) resonates at δ 160–165 ppm .

Table 2: Representative NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 10.1 | C1-OH |

| ¹H | 8.2–7.6 | C5, C7, C8, C9 |

| ¹⁹F | -70.5 | C4-F |

| ¹³C | 162.3 | C4 (Fluorinated) |

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated isoquinolines are pivotal in drug discovery, with derivatives exhibiting antimicrobial and anticancer activities. The nitro group in 4-fluoro-6-nitroisoquinolin-1-ol offers a handle for further functionalization, enabling the synthesis of targeted kinase inhibitors or PET radiotracers .

Materials Science

Nitroaromatics are employed in energetic materials and nonlinear optical (NLO) devices. The compound’s conjugated π-system and polar substituents make it a candidate for organic semiconductors or photoactive layers in OLEDs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume